molecular formula C6H3ClF2O2S B089355 2,4-Difluorobenzenesulfonyl chloride CAS No. 13918-92-8

2,4-Difluorobenzenesulfonyl chloride

Cat. No. B089355
CAS RN: 13918-92-8
M. Wt: 212.6 g/mol
InChI Key: FJSAJUXIHJIAMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Difluorobenzenesulfonyl chloride and its derivatives involves multiple steps, including the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid to produce sterically hindered isomeric forms. These compounds are structurally characterized by X-ray single crystal diffraction, demonstrating their molecular and electronic structures (Rublova et al., 2017). Another synthesis route involves the chlorosulfonation of 4-chloro-2-fluoronitrobenzene with chlorosulfonic acid, showcasing an alternate method for producing derivatives of 2,4-Difluorobenzenesulfonyl chloride (Xiao-hua Du et al., 2005).

Molecular Structure Analysis

The molecular structure of 2,4-Difluorobenzenesulfonyl chloride derivatives is often determined by X-ray diffraction, revealing a detailed picture of the atomic arrangement and bond lengths. For instance, the analysis of sterically hindered isomers highlighted their molecular crystals and hydrogen bonding patterns (Rublova et al., 2017).

Chemical Reactions and Properties

2,4-Difluorobenzenesulfonyl chloride undergoes various chemical reactions, including nucleophilic substitution and the generation of difluorocarbene under certain conditions. These reactions enable the efficient preparation of gem-difluorinated cyclopropenes and cyclopropanes, illustrating the compound's reactivity and utility in organic synthesis (Fei Wang et al., 2011).

Physical Properties Analysis

The physical properties of 2,4-Difluorobenzenesulfonyl chloride, such as melting point, boiling point, and solubility, are influenced by its molecular structure. However, specific research focusing on the comprehensive physical properties of this compound within the given references is limited, indicating a potential area for further investigation.

Chemical Properties Analysis

The chemical properties of 2,4-Difluorobenzenesulfonyl chloride, including its reactivity, stability, and interaction with various nucleophiles, are crucial for its application in synthesis. Its ability to act as a precursor for generating difluorocarbene highlights its significant role in organic chemistry (Fei Wang et al., 2011).

Scientific Research Applications

  • Activating Hydroxyl Groups of Polymeric Carriers : 4-Fluorobenzenesulfonyl chloride has been used as an activating agent for covalent attachment of biologicals to solid supports. This reagent reacts rapidly with primary or secondary hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups. The activated solid support can be used immediately or preserved for several months without loss of activity, and enzymes, antibodies, avidin, and other biologicals can be covalently attached to the activated solid phase with excellent retention of biological function. Potential therapeutic applications include bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).

  • Synthesis of Secondary Amines and Diamines : 2,4-Dinitrobenzenesulfonamides, prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, can be alkylated by the Mitsunobu reaction or by conventional methods to give N, N-disubstituted sulfonamides in excellent yields. Since 2,4-dinitrobenzenesulfonamides can be removed without deprotecting 2-nitrobenzenesulfonamides, a wide variety of diamines could be prepared by the combined use of these protecting/activating groups (Fukuyama, Cheung, Jow, Hidai, & Kan, 1997).

  • Liquid Chromatography–Mass Spectrometry : 4-Nitrobenzenesulfonyl chloride has been used in a practical procedure for determining estrogens in biological fluids using liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry combined with derivatization. This method rapidly and quantitatively reacted with estrogens and increased the detection responses by 8–23 times, allowing the reproducible and accurate quantification of serum and urine estrone and estradiol of a pregnant woman, which is useful for diagnosis of the fetoplacental function (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).

  • Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in different chemical transformations, including unusual rearrangements to yield a number of diverse privileged scaffolds. This review summarizes individual strategies in their application to date (Fülöpová & Soural, 2015).

  • SNAr Reactivity Activation : 4-Fluorobenzenesulfonyl chloride and pentafluorobenzenesulfonyl chloride have been transformed into corresponding N-sulfonylpyridinium triflates by treatment with specific reagent pairs. Due to the electrostatic effect of the sulfonylonio function, SNAr reactions on these systems can be performed under mild conditions. Additionally, a new reaction path to 4-(1-pyridinio)-substituted benzenesulfonamides, a class of pharmaceutically interesting substances, is shown (Weiss & Pühlhofer, 2001).

Safety And Hazards

2,4-Difluorobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . It should be stored under inert gas as it is moisture sensitive .

properties

IUPAC Name

2,4-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSAJUXIHJIAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370191
Record name 2,4-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzenesulfonyl chloride

CAS RN

13918-92-8
Record name 2,4-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorobenzenesulfonyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
JK Waweru - 2016 - rave.ohiolink.edu
A series of poly (arylene ether) s were synthesized by nucleophilic aromatic substitution reaction (NAS) polycondensation of N, N-dialkyl-2, 4-difluorobenzenesulfonamides. The aim of …
Number of citations: 2 rave.ohiolink.edu
NT Rebeck, DM Knauss - Macromolecules, 2011 - ACS Publications
Poly(aryl ether sulfonamide)s were produced utilizing the sulfonamide moiety as a new activating group for nucleophlic aromatic substitution polymerization. The activated monomer, 2,4…
Number of citations: 18 pubs.acs.org
M Wang, M Gao, K Miller, QH Zheng - 2012 - Soc Nuclear Med
1641 Objectives Phosphoinositide 3-kinase (PI3K) is a critical regulator of cell growth and transformation. The mammalian target of rapamycin (mTOR) is a key component of PI3K …
Number of citations: 0 jnm.snmjournals.org
SMF Jaffery, MA Khan, S Ullah, MI Choudhary… - …, 2021 - Wiley Online Library
α‐Glucosidase inhibition is one of the key targets for controlling diabetes. In consideration of that, new L‐valinol derived fluorinated sultam triazoles were synthesized as α‐glucosidase …
F Abdelmalek, F Derridj, S Djebbar… - Beilstein Journal of …, 2015 - beilstein-journals.org
We report herein a two or three step synthesis of fluorinated π-conjugated oligomers through iterative C–H bond arylations. Palladium-catalyzed desulfitative arylation of heteroarenes …
Number of citations: 5 www.beilstein-journals.org
NA Swain, D Batchelor, S Beaudoin… - Journal of Medicinal …, 2017 - ACS Publications
A series of acidic diaryl ether heterocyclic sulfonamides that are potent and subtype selective Na V 1.7 inhibitors is described. Optimization of early lead matter focused on removal of …
Number of citations: 75 pubs.acs.org
W Hagui, N Besbes, E Srasra, T Roisnel, JF Soulé… - Organic …, 2016 - ACS Publications
An expeditious synthesis of a wide range of phenanthro[9,10-b]thiophene derivatives, which are a class of polyaromatic hydrocarbon (PAH) containing a sulfur atom, is reported. The …
Number of citations: 30 pubs.acs.org
W Liu, W Ma, M Wang, Z Wang, SD Grega… - American Journal of …, 2023 - ncbi.nlm.nih.gov
The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer due to its central role in cell growth, survival, and proliferation. Overactivation of the PI3K/Akt/mTOR pathway may …
Number of citations: 6 www.ncbi.nlm.nih.gov
X Sun, M Jin, X Wu, H Pan, D Wan… - Journal of Polymer …, 2018 - Wiley Online Library
Three novel types of thiophene‐containing oxime sulfonates with a big π‐conjugated system were reported as non‐ionic photoacid generators. The irradiation of the newly synthesized …
Number of citations: 21 onlinelibrary.wiley.com
JA Spicer, CK Miller, PD O'Connor, J Jose… - Bioorganic & Medicinal …, 2017 - Elsevier
The pore-forming protein perforin is a key component of mammalian cell-mediated immunity and essential to the pathway that allows elimination of virus-infected and transformed cells. …
Number of citations: 14 www.sciencedirect.com

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